2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-METHYL-1,2-OXAZOL-5-YL)ACETAMIDE
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-METHYL-1,2-OXAZOL-5-YL)ACETAMIDE is a complex organic compound that features a benzo[d][1,3]dioxole ring and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-METHYL-1,2-OXAZOL-5-YL)ACETAMIDE typically involves the reaction of benzo[d][1,3]dioxole derivatives with isoxazole derivatives under specific conditions. One common method involves the use of acylation reactions where the benzo[d][1,3]dioxole derivative is acylated with an appropriate acylating agent in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and the choice of solvents, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-METHYL-1,2-OXAZOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-METHYL-1,2-OXAZOL-5-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-METHYL-1,2-OXAZOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole ring and isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yl)piperidine
- benzo-1,3-dioxol-5-ol acetate
- 1,3-benzodioxol-5-yl ethanoate
Uniqueness
2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-METHYL-1,2-OXAZOL-5-YL)ACETAMIDE is unique due to its combination of the benzo[d][1,3]dioxole and isoxazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various fields.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-4-13(19-15-8)14-12(16)6-9-2-3-10-11(5-9)18-7-17-10/h2-5H,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXLBRNCRMUSDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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